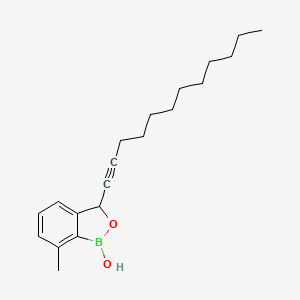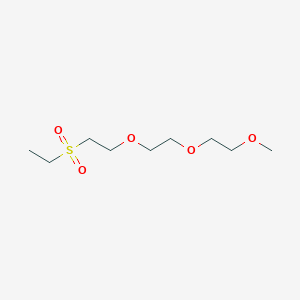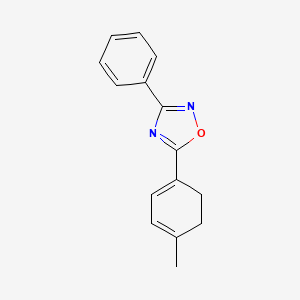![molecular formula C17H17F3N2O2 B14202936 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide CAS No. 833455-98-4](/img/structure/B14202936.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a butanamide moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propionamide
Comparison: Compared to similar compounds, N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide stands out due to its longer butanamide chain, which can influence its chemical reactivity and biological interactions. The trifluoromethoxy group also imparts unique electronic properties, making it distinct from other analogs .
Propiedades
Número CAS |
833455-98-4 |
|---|---|
Fórmula molecular |
C17H17F3N2O2 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-5-16(23)21-11-13-7-4-9-15(22-13)12-6-3-8-14(10-12)24-17(18,19)20/h3-4,6-10H,2,5,11H2,1H3,(H,21,23) |
Clave InChI |
RBDPWORPBAYNKI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
phosphane}](/img/structure/B14202873.png)


![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)



![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
